molecular formula C20H14O2 B14439548 trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene CAS No. 77060-93-6

trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene

Cat. No.: B14439548
CAS No.: 77060-93-6
M. Wt: 286.3 g/mol
InChI Key: YLNWBCYXHFQMPV-ICSRJNTNSA-N
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Description

trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(b)fluoranthene, which is an environmental pollutant found in combustion products such as cigarette smoke and vehicle exhaust. This compound is of interest due to its potential biological activity and its role in the formation of DNA adducts, which are linked to carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene typically involves the catalytic hydrogenation of benzo(b)fluoranthene followed by dihydroxylation. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The dihydroxylation step can be achieved using osmium tetroxide or potassium permanganate as oxidizing agents .

Industrial Production Methods: the general principles of catalytic hydrogenation and dihydroxylation would apply if scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound or its metabolites covalently bind to DNA, causing mutations that can lead to carcinogenesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene is unique due to its specific metabolic pathway and the particular DNA adducts it forms. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the role of specific metabolites in this process .

Properties

CAS No.

77060-93-6

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol

InChI

InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1

InChI Key

YLNWBCYXHFQMPV-ICSRJNTNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=C[C@@H]([C@H]5O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O

Origin of Product

United States

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